molecular formula C13H11NOS B2462057 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide CAS No. 1347814-99-6

4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide

Cat. No.: B2462057
CAS No.: 1347814-99-6
M. Wt: 229.3
InChI Key: VDRLZHYTPAEASC-UHFFFAOYSA-N
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Description

4’-Hydroxybiphenyl-4-thiocarboxamide is an organic compound with the molecular formula C₁₃H₁₁NOS and a molecular weight of 229.30 g/mol This compound features a biphenyl structure with a hydroxyl group at the 4-position and a thiocarboxamide group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxybiphenyl-4-thiocarboxamide typically involves the reaction of 4’-hydroxybiphenyl with thiocarboxamide reagents under controlled conditions. One common method includes the use of thiourea as a thiocarboxamide source. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production of 4’-Hydroxybiphenyl-4-thiocarboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxybiphenyl-4-thiocarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The thiocarboxamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl and thiocarboxamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-Hydroxybiphenyl-4-thiocarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Hydroxybiphenyl-4-thiocarboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiocarboxamide group can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methylbiphenyl-4-thiocarboxamide
  • 4’-n-Butylbiphenyl-4-thiocarboxamide
  • Benzene-1,4-dithiocarboxamide
  • Benzene-1,2-dithiocarboxamide

Uniqueness

4’-Hydroxybiphenyl-4-thiocarboxamide is unique due to the presence of both hydroxyl and thiocarboxamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-hydroxyphenyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-8,15H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRLZHYTPAEASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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